molecular formula C13H20ClNO B8257232 2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride

2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride

Cat. No.: B8257232
M. Wt: 241.76 g/mol
InChI Key: YJGSABLOPALVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride typically involves the reaction of 2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Formation of alcohols or amines

    Substitution: Nucleophilic substitution reactions to introduce different functional groups

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols or amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
  • 2-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
  • 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride

Uniqueness

2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride is unique due to its specific structural configuration, which provides a balance between flexibility and rigidity. This balance is crucial for the effective formation of ternary complexes in PROTACs, making it a valuable compound in targeted protein degradation research .

Properties

IUPAC Name

2-(2-piperidin-4-ylphenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c15-10-7-11-3-1-2-4-13(11)12-5-8-14-9-6-12;/h1-4,12,14-15H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGSABLOPALVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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